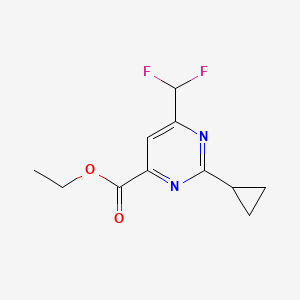

Ethyl 2-cyclopropyl-6-(difluoromethyl)pyrimidine-4-carboxylate

Vue d'ensemble

Description

Applications De Recherche Scientifique

Organic Synthesis Enhancements

Research on the utilization of related pyrimidine derivatives highlights the development of novel synthesis methods that offer improved efficiency, yield, and environmental friendliness. For example, a study describes the use of pentafluorophenylammonium triflate (PFPAT) in facilitating the construction of substituted chromeno[2,3-d]pyrimidinone derivatives under solvent-free conditions, showcasing high yields and cleaner reactions (Ghashang, Mansoor, & Aswin, 2013). This methodological advancement is indicative of the potential for derivatives of Ethyl 2-cyclopropyl-6-(difluoromethyl)pyrimidine-4-carboxylate to enhance organic synthesis processes.

Advancements in Medicinal Chemistry

In medicinal chemistry, the exploration of pyrimidine derivatives has led to the discovery of compounds with significant biological activities. For instance, the development of novel pyrimido[1,2-a]pyrimidines under microwave irradiation and solvent-free conditions highlights the potential for creating therapeutic agents with efficient synthetic routes (Eynde, Hecq, Kataeva, & Kappe, 2001). Moreover, derivatives have been identified as potent inhibitors of AP-1 and NF-κB mediated gene expression, suggesting their applicability in targeting inflammatory pathways and cancer (Palanki, Gayo-Fung, Shevlin, Erdman, Sato, Goldman, Ransone, & Spooner, 2002).

Material Science Applications

While the specific application of this compound in material science is not directly mentioned, the research on pyrimidine derivatives provides insights into potential uses. For example, the study of structural parameters, electronic, linear, and nonlinear optical properties of thiopyrimidine derivatives indicates the relevance of pyrimidine compounds in the development of materials with desirable optical and electronic features (Hussain, Khan, Ibrahim, Khalid, Ali, Hussain, Saleem, Ahmad, Muhammad, Al‐Sehemi, & Sultan, 2020).

Mécanisme D'action

Target of Action

Pyrimidine derivatives have been shown to exhibit a wide range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial activities . They have been studied for their neuroprotective and anti-inflammatory activity on human microglia and neuronal cell models .

Mode of Action

It’s worth noting that pyrimidine derivatives have been shown to interact with various targets, leading to changes in cellular processes .

Biochemical Pathways

Pyrimidine derivatives have been associated with the inhibition of endoplasmic reticulum (er) stress, apoptosis, and the nf-kb inflammatory pathway .

Pharmacokinetics

It has been noted that the introduction of fluorine or fluoroalkyl groups to molecules can increase their metabolic stability, lipophilicity, and binding affinity to receptors , which could potentially impact the bioavailability of Ethyl 2-cyclopropyl-6-(difluoromethyl)pyrimidine-4-carboxylate.

Result of Action

Pyrimidine derivatives have been shown to exhibit promising neuroprotective and anti-inflammatory properties .

Propriétés

IUPAC Name |

ethyl 2-cyclopropyl-6-(difluoromethyl)pyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2N2O2/c1-2-17-11(16)8-5-7(9(12)13)14-10(15-8)6-3-4-6/h5-6,9H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGVCOLJJOUAHIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NC(=C1)C(F)F)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

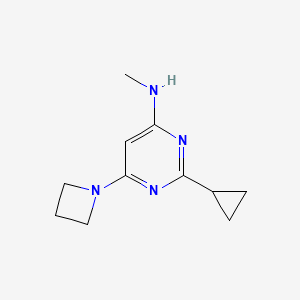

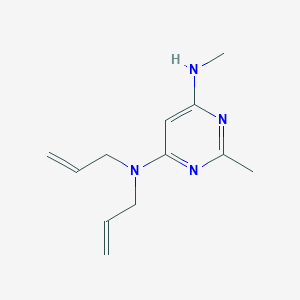

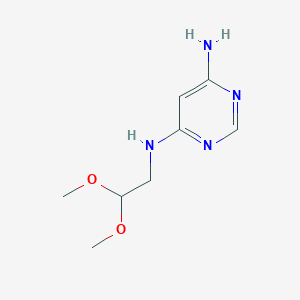

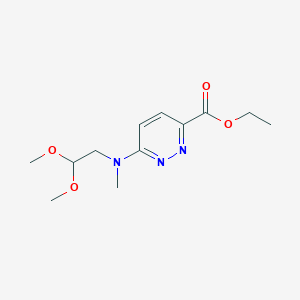

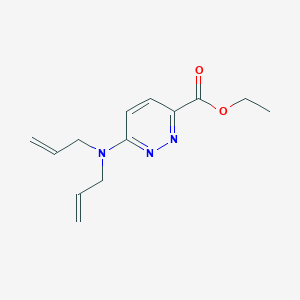

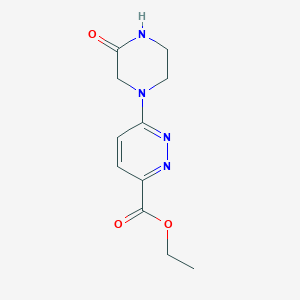

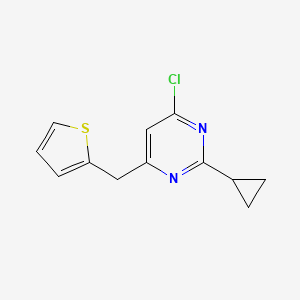

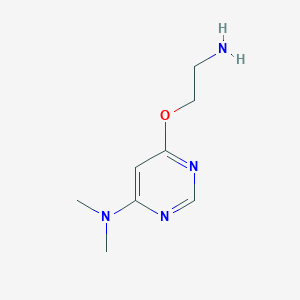

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-5,6-dihydro-4H-cyclopenta[c]furan-5-amine](/img/structure/B1492158.png)